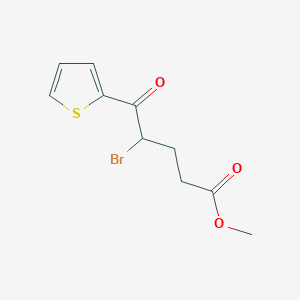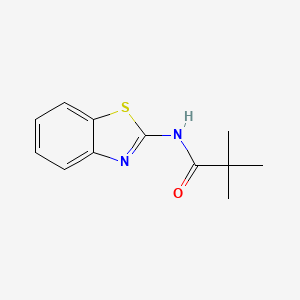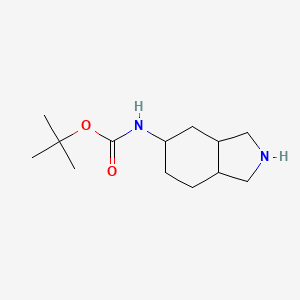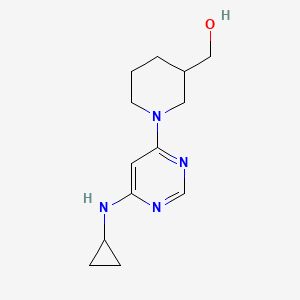
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C13H20N4O . Its IUPAC name is [1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methanol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO . This indicates that the compound contains a cyclopropylamino group attached to a pyrimidin-4-yl group, which is further attached to a piperidin-3-yl group. Physical And Chemical Properties Analysis
The compound has an average mass of248.324 Da and a monoisotopic mass of 248.163712 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has demonstrated the compound's utility in synthesizing various heterocyclic compounds. For instance, studies have focused on the synthesis of pyrimidine derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. These synthetic strategies often involve cyclization reactions and modifications to introduce different substituents, enhancing the compound's biological activity (Mekuskiene & Vainilavicius, 2006); (Desai, Makwana, & Senta, 2016).
Pharmacokinetic Studies
Some studies have explored the pharmacokinetics, metabolism, and excretion profiles of related compounds, providing insight into how these substances are processed in biological systems. This research is crucial for understanding the safety and efficacy of potential drug candidates derived from this compound (Sharma et al., 2012).
Antibacterial and Antimicrobial Activity
The antimicrobial and antibacterial activities of derivatives synthesized from this compound have been a significant focus. Novel pyrimidine and piperidine containing compounds have shown promise in screening for antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystal Structure Analysis
Crystallographic studies of compounds derived from "(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol" provide insights into their structural characteristics, which is essential for understanding their chemical behavior and potential for interactions with biological molecules. These studies are foundational for drug design and the development of materials with specific properties (Ravikumar, Sridhar, Manjunatha, & Thomas, 2005).
Anti-Angiogenic and DNA Cleavage Studies
Research into the anti-angiogenic and DNA cleavage activities of novel derivatives has shown significant potential for the treatment of cancer. These studies highlight the therapeutic applications of compounds synthesized from this chemical, focusing on their ability to inhibit the formation of blood vessels in tumors and interact with DNA (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Eigenschaften
IUPAC Name |
[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-8-10-2-1-5-17(7-10)13-6-12(14-9-15-13)16-11-3-4-11/h6,9-11,18H,1-5,7-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECTHFQODGPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

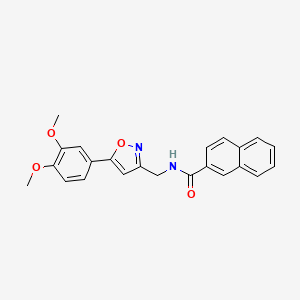
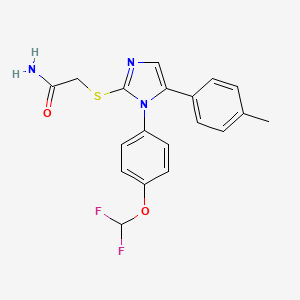
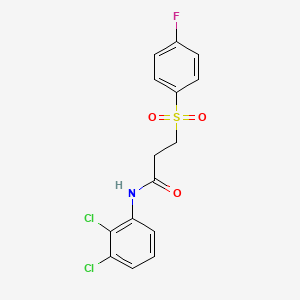
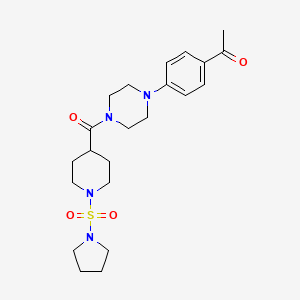
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2555322.png)
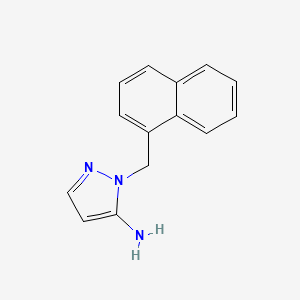
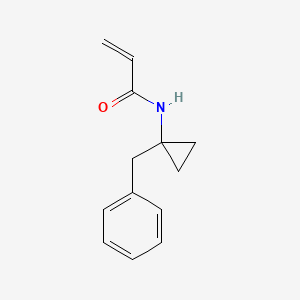
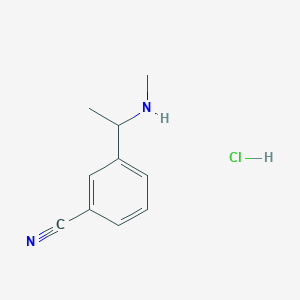
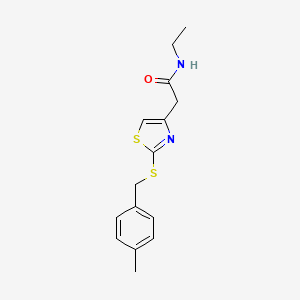
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2555328.png)
![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)
